2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile
Beschreibung
2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile is a complex heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazin derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Eigenschaften
IUPAC Name |
2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-2-23-12-5-3-11(4-6-12)18-9-10-19-13(21)14(22)20(8-7-16)17-15(18)19/h3-6H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZPTBXYEFQJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Triazinone Precursors
A foundational approach involves the cyclocondensation of 3,6-diamino-1,2,4-triazin-5-one derivatives with ethyl oxalyl chloride. This method, adapted from imidazo[1,2-b]triazine syntheses, proceeds as follows:
Substrate Preparation :
- 3,6-Diamino-1,2,4-triazin-5-one is functionalized with a 4-ethoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution.
- The amino groups at positions 3 and 6 are protected using tert-butoxycarbonyl (Boc) groups to direct reactivity.
Cyclization :
Acetonitrile Installation :
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 64 | 92% |
| Acetonitrile Addition | 58 | 89% |
Multicomponent Reaction (MCR) Strategy
An alternative route utilizes a one-pot MCR to assemble the core structure:
Reagents :
- 4-Ethoxyphenylglyoxal (1.0 equiv), cyanothioformamide (1.2 equiv), and hydrazine hydrate (1.5 equiv).
Reaction Conditions :
Mechanistic Insights :
- The glyoxal carbonyl reacts with hydrazine to form a dihydrotriazine intermediate.
- Cyanothioformamide introduces the imidazole ring through nucleophilic attack at the α-carbon.
- In situ oxidation by atmospheric oxygen generates the 3,4-dioxo motif.
Advantages :
- Reduced purification steps (crude purity ≥85%).
- Scalability to gram-scale production.
Optimization and Troubleshooting
Regioselectivity Challenges
Competing pathways may yield regioisomers during cyclocondensation. Strategies to enhance selectivity include:
Purification Techniques
- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) resolves regioisomers.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the imidazo[2,1-c]triazine core and substituent orientation. The dihedral angle between the ethoxyphenyl and triazine planes is 27.5° , indicating moderate conjugation.
Applications and Derivatives
The acetonitrile moiety enables further functionalization:
- Nucleophilic Substitution : Reaction with Grignard reagents yields ketone derivatives.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, useful for pharmacophore development.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that form the imidazo[2,1-c][1,2,4]triazine framework. The presence of the ethoxyphenyl group and the dioxo moiety enhances its reactivity and biological activity. The synthetic routes often utilize starting materials that are readily available in the laboratory and employ standard organic chemistry techniques such as cyclization and functional group transformations.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of triazine derivatives. For instance, compounds containing the imidazo[2,1-c][1,2,4]triazine structure have been evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to disrupt the cell cycle in cancer cells, leading to increased rates of cell death.
- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes involved in DNA replication and repair, further contributing to their anticancer efficacy .
Antimicrobial Properties
The antimicrobial activity of triazine derivatives has also been extensively studied. These compounds exhibit effectiveness against a range of pathogens:
- Bacterial Infections : Research has documented their ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some derivatives have shown promising antifungal activity against strains like Candida albicans .
Pharmacological Insights
The pharmacological profile of 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile suggests several therapeutic applications:
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
- Neuroprotective Activities : Some derivatives show potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .
Case Studies
Several case studies illustrate the applications of this compound:
- Cytotoxicity Evaluation : A study evaluated a series of triazine derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications to the triazine ring significantly enhanced anticancer activity .
- Antimicrobial Testing : A comprehensive evaluation of various triazine derivatives against common bacterial strains showed that modifications to the ethoxyphenyl group could lead to increased antibacterial potency .
Wirkmechanismus
The mechanism of action of 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This inhibition can lead to the disruption of critical cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine: Known for its kinase inhibition properties and used in cancer therapy.
1,2,4-Triazolo[5,1-c][1,2,4]triazin-7-ones: Exhibits antiviral activity and is used in the development of antiviral drugs.
Imidazo[5,1-f][1,2,4]triazin-2-amines: Investigated as inhibitors of polo-like kinase 1, a target in cancer treatment.
Uniqueness: 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile stands out due to its specific structural features and the presence of an ethoxyphenyl group, which may contribute to its unique biological activities and chemical reactivity.
Biologische Aktivität
The compound 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological activity—including anticancer properties—and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The key steps often include the formation of the imidazo[2,1-c][1,2,4]triazin core and subsequent functionalization to introduce the ethoxyphenyl and acetonitrile groups. While specific synthetic routes can vary, they generally leverage established methodologies in medicinal chemistry.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-triazine moiety exhibit significant anticancer activity. For instance:
- In vitro studies have demonstrated that derivatives of triazine compounds can inhibit the growth of various cancer cell lines including human breast cancer (MCF-7), colon cancer (HCT-116), and cervical cancer (HeLa) cells. The IC50 values for these activities range from 9 to 97 µM , depending on the specific structural modifications made to the triazine core .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 25 - 83 | Various triazine derivatives |
| HCT-116 | 9 - 42 | Compounds with specific phenyl substitutions |
| HeLa | 25 - 97 | Analogous structures with varying substituents |
The anticancer activity of this compound is believed to arise from several mechanisms:
- DNA Interaction : Similar compounds have been shown to induce DNA damage in hypoxic tumor cells through bioreductive activation. This mechanism is particularly relevant for compounds designed to target poorly oxygenated tumor microenvironments .
- Cell Cycle Arrest : Some studies suggest that triazine derivatives can cause cell cycle arrest in cancer cells, thereby inhibiting proliferation. This may involve modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle progression.
- Apoptosis Induction : The compounds may also promote apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Case Studies
Several case studies have illustrated the effectiveness of triazine derivatives:
- A study by reported on a series of synthesized triazine derivatives that showed promising antitumor activities against a panel of cancer cell lines. The study highlighted a compound structurally similar to the one that exhibited an IC50 value of 46 µM against HCT-116 cells.
- Another investigation focused on the structure-activity relationship (SAR) revealed that substitutions at specific positions on the triazine ring significantly influenced biological activity. For example, introducing halogen or alkoxy groups enhanced potency against certain cancer types.
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) during cyclization to avoid byproducts.
- Use of moisture-sensitive reagents (e.g., trifluoroethyl acetate) necessitates inert atmospheres .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies proton environments (e.g., imidazo-triazine protons at δ 7.2–8.1 ppm) and confirms regiochemistry .
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ confirm C=O stretching in the dioxo group, while nitrile C≡N appears at ~2250 cm⁻¹ .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring geometry .
Q. Data Interpretation :
Basic: What initial biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (MIC assay) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with ciprofloxacin/fluconazole as controls .
- Cytotoxicity : MTT assay on HEK-293 cells (IC50 determination) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR at 10 µM concentration) .
Q. Key Observations :
- Ethoxyphenyl derivatives often show enhanced antifungal activity (MIC 8–16 µg/mL) compared to methyl or halogen-substituted analogs .
Advanced: How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the dioxo group .
- DFT Calculations : B3LYP/6-31G(d) level modeling identifies transition states and intermediates (e.g., trifluoroacetyl migration in Scheme 3 of ).
- Kinetic Studies : Monitor reaction progress via LC-MS to determine rate constants and propose stepwise vs. concerted pathways .
Case Study :
Fluoroacylation steps (e.g., with trifluoroethyl acetate) exhibit non-linear Arrhenius behavior, suggesting multi-mechanistic pathways under varying temperatures .
Advanced: How do computational methods enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., CYP51 for antifungal activity). Key interactions:
- Ethoxyphenyl group forms π-π stacking with Phe255.
- Acetonitrile engages in H-bonding with Thr260 .
- QSAR Modeling : CoMFA/CoMSIA correlates logP values (2.1–3.8) with antimicrobial potency .
Validation :
Compare docking poses (e.g., RMSD <2.0 Å) with crystallographic data from analogous triazolo-pyrazines .
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Re-evaluate MIC values using CLSI guidelines (e.g., pH 7.0, 35°C incubation) .
- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid false negatives in cell-based assays .
- Structural Re-analysis : Verify compound integrity via HPLC post-assay (retention time ±0.2 min) .
Case Example :
Discrepancies in antifungal activity (MIC 8 vs. 32 µg/mL) were traced to variations in inoculum size (10⁵ vs. 10⁶ CFU/mL) .
Advanced: What strategies optimize reaction yield and scalability?
Methodological Answer:
-
Design of Experiments (DoE) : Use Taguchi methods to optimize variables (e.g., solvent polarity, catalyst loading). Example:
Factor Optimal Range Temp 80–90°C Catalyst 0.6–0.8 equiv. Time 6–8 h -
Continuous Flow Systems : Microreactors reduce side reactions (e.g., hydrolysis) by precise residence time control .
-
Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer scaling .
Outcome :
Pilot-scale synthesis achieved 78% yield (vs. 65% batch) with 20% reduced waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
